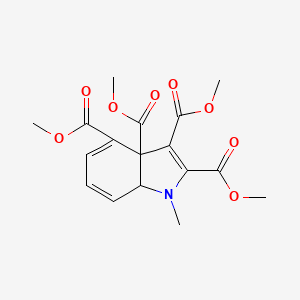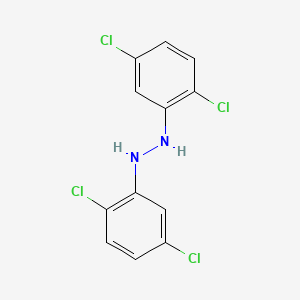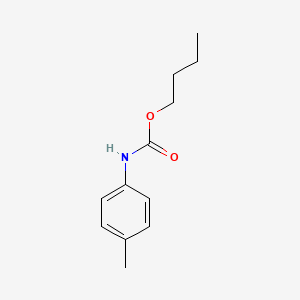
Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C14H12N4O4. It is a derivative of phenylacetaldehyde and 2,4-dinitrophenylhydrazine. This compound is often used in organic chemistry for various analytical and synthetic purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone is typically synthesized through a condensation reaction between phenylacetaldehyde and 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The reaction mixture is usually heated to facilitate the formation of the hydrazone derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of automated reactors and purification systems to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of phenylacetaldehyde.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of phenylacetaldehyde (2,4-dinitrophenyl)hydrazone involves its ability to form stable hydrazone derivatives with aldehydes and ketones. This reaction is facilitated by the nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stabilized by resonance structures, which contribute to its stability and reactivity.
Comparación Con Compuestos Similares
Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone can be compared with other similar compounds such as:
- Benzaldehyde (2,4-dinitrophenyl)hydrazone
- Cyclohexanone (2,4-dinitrophenyl)hydrazone
- Acetaldehyde (2,4-dinitrophenyl)hydrazone
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable derivatives with a wide range of aldehydes and ketones. This makes it particularly useful in analytical chemistry for the detection and quantification of these functional groups.
Propiedades
Número CAS |
2074-04-6 |
|---|---|
Fórmula molecular |
C14H12N4O4 |
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
2,4-dinitro-N-[(E)-2-phenylethylideneamino]aniline |
InChI |
InChI=1S/C14H12N4O4/c19-17(20)12-6-7-13(14(10-12)18(21)22)16-15-9-8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2/b15-9+ |
Clave InChI |
QYBYRPHXHXLZGL-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)











![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)
